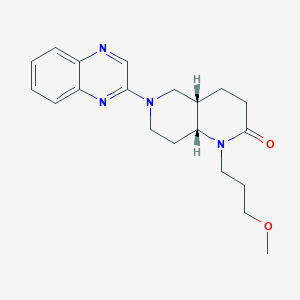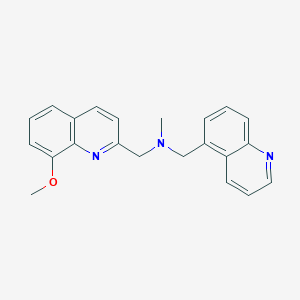
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as 8-Methoxy-2-((N-(5-quinolinylmethyl)-N-methyl)amino)methyl)quinoline or MQL.
Mecanismo De Acción
The exact mechanism of action of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is not fully understood. However, it has been shown to interact with various targets in the body, including DNA, RNA, and proteins. It has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-kappaB pathway. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of toxic protein aggregates.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine. These include:
1. Further studies on the compound's mechanism of action and its interactions with various targets in the body.
2. Clinical trials to investigate the compound's potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of more efficient synthesis methods for the compound.
4. Development of derivatives of the compound with improved pharmacological properties.
5. Studies on the compound's potential toxicity and safety profile.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity, inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, and have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. The compound has potential as a therapeutic agent, and its future directions of research are promising.
Métodos De Síntesis
The synthesis of 1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine is a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with N-methyl-N-(5-quinolinylmethyl)amine in the presence of a reducing agent. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(8-methoxy-2-quinolinyl)-N-methyl-N-(5-quinolinylmethyl)methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively.
Propiedades
IUPAC Name |
N-[(8-methoxyquinolin-2-yl)methyl]-N-methyl-1-quinolin-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-25(14-17-7-3-9-20-19(17)8-5-13-23-20)15-18-12-11-16-6-4-10-21(26-2)22(16)24-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMPUJJUWBZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC3=NC4=C(C=CC=C4OC)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)
![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)


![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)

![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)
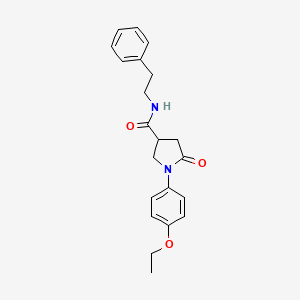
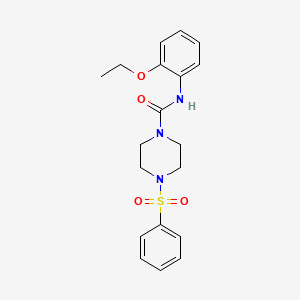
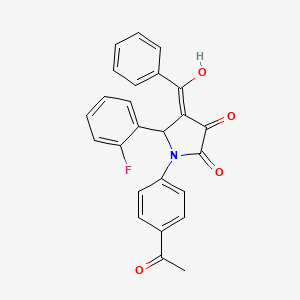
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
